molecular formula C7H4BrFO2 B179233 2-Bromo-4-fluorobenzoic acid CAS No. 14632-85-0

2-Bromo-4-fluorobenzoic acid

Cat. No. B179233
CAS RN: 14632-85-0
M. Wt: 219.01 g/mol
InChI Key: RRKPMLZRLKTDQV-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzoic acid is a chemical compound with the molecular formula BrC6H3(F)CO2H . It is a solid substance at 20°C and appears as a white to almost white powder or crystal . It is used in biochemical research .


Synthesis Analysis

The synthesis of 2-Bromo-4-fluorobenzoic acid involves several methods. One common method is the reaction of 2-fluorobenzoic acid with bromine in the presence of a Lewis acid catalyst . Another method involves the reaction of 4-bromo-2-fluorobenzoic acid with thionyl chloride, followed by the reaction with sodium cyanide .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-fluorobenzoic acid is represented by the linear formula BrC6H3(F)CO2H . The molecular weight of this compound is 219.01 .


Chemical Reactions Analysis

2-Bromo-4-fluorobenzoic acid is used in various chemical reactions. For instance, it can be used to synthesize enzalutamide by a series of reactions including amidation, amine alkylation, methylation, and cyclization . It can also be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .


Physical And Chemical Properties Analysis

2-Bromo-4-fluorobenzoic acid is a solid substance at 20°C . It has a melting point range of 172.0 to 176.0 °C . It is soluble in methanol .

Scientific Research Applications

Synthesis Processes

The synthesis of compounds related to 2-Bromo-4-fluorobenzoic acid has been explored in various studies. For instance, Zhou Peng-peng (2013) synthesized 3-Bromo-2-fluorobenzoic acid with high purity using a method suitable for industrial-scale production, demonstrating the potential of similar compounds in large-scale synthesis applications (Zhou Peng-peng, 2013).

Chemical Reactions and Properties

Studies have focused on understanding the chemical reactions and properties of halogenated benzoic acids, including those related to 2-Bromo-4-fluorobenzoic acid. For example, Mongin and Schlosser (1996) investigated the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, which is relevant to understanding the reactivity of compounds like 2-Bromo-4-fluorobenzoic acid (F. Mongin & M. Schlosser, 1996).

Environmental and Biological Interactions

Several studies have explored the environmental and biological interactions of halogenated benzoates. For instance, van den Tweel, Kok, and de Bont (1987) investigated the reductive dechlorination of chlorobenzoates, providing insights into the environmental fate and biodegradation of similar compounds (W. J. van den Tweel, J. Kok & J. D. de Bont, 1987).

Adsorption and Electrochemical Studies

Ikezawa, Yoshida, and Ariga (2006) investigated the adsorption behaviors of substituted benzoic acids, including fluoro derivatives, on electrodes, which might be relevant for understanding the electrochemical properties of 2-Bromo-4-fluorobenzoic acid (Y. Ikezawa, A. Yoshida & Toshiyuki Ariga, 2006).

Safety And Hazards

2-Bromo-4-fluorobenzoic acid is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing dust, mist, gas, or vapors, and ensuring adequate ventilation .

Future Directions

2-Bromo-4-fluorobenzoic acid is a valuable compound in the field of proteomics research . It is also used in the synthesis of pharmaceutically significant products . As such, its future directions are likely to involve further exploration of its potential applications in these areas.

properties

IUPAC Name

2-bromo-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKPMLZRLKTDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905622
Record name 2-Bromo-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluorobenzoic acid

CAS RN

1006-41-3
Record name 2-Bromo-4-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
Z Kopicová, J Metyšová, M Protiva - Collection of Czechoslovak …, 1975 - cccc.uochb.cas.cz
… Heating of 2-bromo-4-fluorobenzoic acid 14 or of 2-bromo-5-fluorobenzoic acid41 with 4-(methylthio )thiophenol30 and anhydrous potassium carbonate in dimethylformamide led to …
Number of citations: 9 cccc.uochb.cas.cz
DS Perlow, MS Kuo, HM Moritz, JS Wai… - Synthetic …, 2007 - Taylor & Francis
… of the dianion 5 derived from commercially available 2‐bromo‐4‐fluorobenzoic acid 4 with a CH 3 S + … Citation2 Indeed, successive treatment of 2‐bromo‐4‐fluorobenzoic acid 4 with …
Number of citations: 9 www.tandfonline.com
MJS Dewar, PJ Grisdale - The Journal of Organic Chemistry, 1963 - ACS Publications
… We accordingly prepared 2-bromo-4-fluorobenzoic acid (III) by oxidation of 2-bromo-4-fluorotoluene, and 2-fluoro-6-bromobenzoic acid (IV) by oxidation of 2-fluoro-6-bromobenzyl …
Number of citations: 23 pubs.acs.org
C Wolf, S Liu, X Mei, AT August… - The Journal of organic …, 2006 - ACS Publications
… Amination of 2-bromo-4-fluorobenzoic acid, 10, 2,5-dibromobenzoic acid, 11, and 2-bromo-4-chlorobenzoic acid, 12, with aniline yielded N-phenyl-4-fluoroanthranilic acid, N-phenyl-5-…
Number of citations: 109 pubs.acs.org
E Zhang, X Zhang, W Wei, D Wang, Y Cai, T Xu… - RSC Advances, 2015 - pubs.rsc.org
… Moreover, fluorine substituted 2-halogenated benzoic acids such as 2-bromo-4-fluorobenzoic acid (2e) could also be converted to N-arylacridone (5q) in good yield (83%). …
Number of citations: 15 pubs.rsc.org
M Wang, J Zhang, Y Dou, M Liang, Y Xie… - Journal of Medicinal …, 2023 - ACS Publications
… Sulfuric acid (8 mL) was cooled to below 0 C, then 2-bromo-4-fluorobenzoic acid (1.00 g, 4.57 mmol) and nitric acid (0.4 mL) were slowly added at low temperatures. After adding, the …
Number of citations: 3 pubs.acs.org
M Shailaja, M Anitha, A Manjula, BV Rao - 2010 - nopr.niscpr.res.in
A new and previously unreported molecular framework of 1,3,4-oxadiazoles incorporating halo pyridines has been synthesised. The derivatives are synthesised starting from substituted …
Number of citations: 34 nopr.niscpr.res.in
RA Heald, P Jackson, P Savy, M Jones… - Journal of medicinal …, 2012 - ACS Publications
… Commercially available 2-bromo-4-fluorobenzoic acid was converted to the tert-butyl ester 5 under standard conditions. Regiospecific metalation with LDA followed by DMF quench …
Number of citations: 40 pubs.acs.org
Y Da, W Yuan, T Xin, Y Nie, Y Ye, YJ Yan… - Bioorganic & medicinal …, 2012 - Elsevier
… To a solution of 2-bromo-4-fluorobenzoic acid (2.17 g, 10.00 mmol) in methanol (10 mL) was added sulfuric acid (1.63 mL, 30 mmol) , the reaction mixture was refluxed for 4 h. The …
Number of citations: 21 www.sciencedirect.com
M Krzeszewski, O Vakuliuk… - European Journal of …, 2013 - Wiley Online Library
… 9-Fluoro-3-hydroxy-6H-dibenzo[b,d]pyran-6-one (3b): According to the general procedure, 2-bromo-4-fluorobenzoic acid (2.19 g) and resorcinol (2.20 g) were reacted, affording 3b (…

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